

Application Notes and Protocols for [3H]MDL 105,519 Radioligand Binding Assay

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Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B1663836

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Introduction

MDL 105,519 is a potent and selective antagonist for the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. The tritiated form, [3H]MDL 105,519, serves as a high-affinity radioligand, enabling the characterization of the NMDA receptor glycine site in various tissues and cell preparations. This document provides detailed protocols for performing saturation and competition radioligand binding assays using [3H]MDL 105,519, along with data analysis procedures and a summary of key binding parameters.

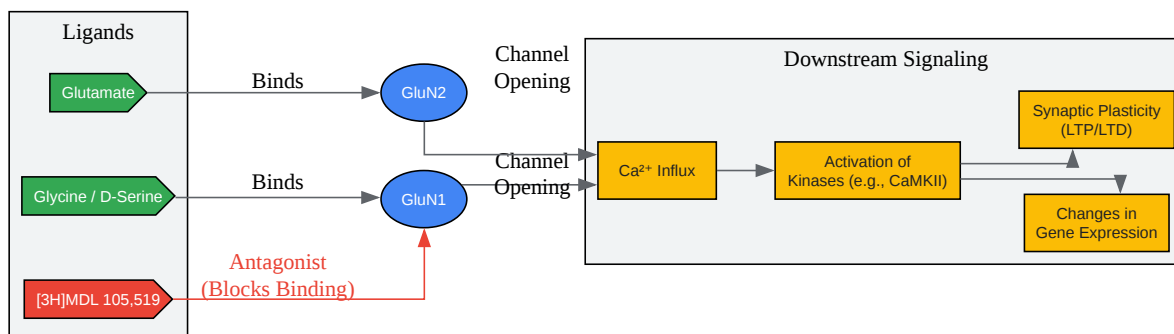
Data Presentation

Table 1: Quantitative Binding Data for [3H]MDL 105,519

Parameter	Value	Tissue/Cell Preparation	Reference
Kd (Dissociation Constant)	1.8 nM	Homomeric NMDA-NR1a receptors in CHO-K1 cells	[1]
3.77 nM	Rat brain membranes	[2]	
3.73 ± 0.43 nM	Pig cortical brain membranes	[3]	
Bmax (Maximum Receptor Density)	370 fmol/mg protein	Homomeric NMDA-NR1a receptors in CHO-K1 cells	[1]
12.1 pmol/mg protein	Rat brain membranes	[2]	
3030 ± 330 fmol/mg protein	Pig cortical brain membranes		
Kon (Association Rate Constant)	7.0 x 10 ⁷ M ⁻¹ min ⁻¹	Rat brain membranes	
Koff (Dissociation Rate Constant)	0.232 min ⁻¹	Rat brain membranes	

Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. MDL 105,519 acts as an antagonist at the glycine binding site on the GluN1 subunit, thereby preventing channel opening and subsequent downstream signaling cascades.



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NMDA Receptor Signaling Pathway and Antagonism by MDL 105,519.

Experimental Protocols

Brain Membrane Preparation

This protocol describes the preparation of crude synaptic membranes from rodent brain tissue.

Materials:

- Whole rodent brains (e.g., rat cortex or hippocampus)
- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
- Centrifuge tubes
- Dounce homogenizer
- Refrigerated centrifuge

Procedure:

- Dissect the desired brain region on ice and weigh the tissue.

- Add the tissue to 10 volumes (w/v) of ice-cold Homogenization Buffer.
- Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
- Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
- Repeat the centrifugation step (step 5).
- Resuspend the final pellet in a suitable volume of Assay Buffer (see below) or a buffer containing a cryoprotectant (e.g., sucrose) for long-term storage at -80°C.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

[3H]MDL 105,519 Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_{max}) for [3H]MDL 105,519.

Materials:

- Prepared brain membranes
- [3H]MDL 105,519 radioligand
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Non-specific binding determinator: 10 μ M unlabeled MDL 105,519 or another suitable glycine site antagonist (e.g., 5,7-dichlorokynurenic acid).
- 96-well microplates
- Glass fiber filters (e.g., Whatman GF/B)

- Filtration apparatus
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Procedure:

- Prepare serial dilutions of [3H]MDL 105,519 in Assay Buffer, typically ranging from 0.1 to 20 nM.
- In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding and non-specific binding.
- For total binding wells, add:
 - 50 μ L of Assay Buffer
 - 50 μ L of the corresponding [3H]MDL 105,519 dilution
 - 100 μ L of the membrane preparation (typically 50-150 μ g of protein)
- For non-specific binding wells, add:
 - 50 μ L of 10 μ M unlabeled MDL 105,519
 - 50 μ L of the corresponding [3H]MDL 105,519 dilution
 - 100 μ L of the membrane preparation
- Incubate the plate at room temperature (or a specified temperature) for 60-120 minutes to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in a buffer (e.g., 0.3% polyethyleneimine).
- Wash the filters rapidly with 3-4 washes of ice-cold Assay Buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

[3H]MDL 105,519 Competition Binding Assay

This assay is used to determine the affinity (K_i) of unlabeled test compounds for the NMDA receptor glycine site.

Materials:

- Same as for the saturation binding assay
- Unlabeled test compounds

Procedure:

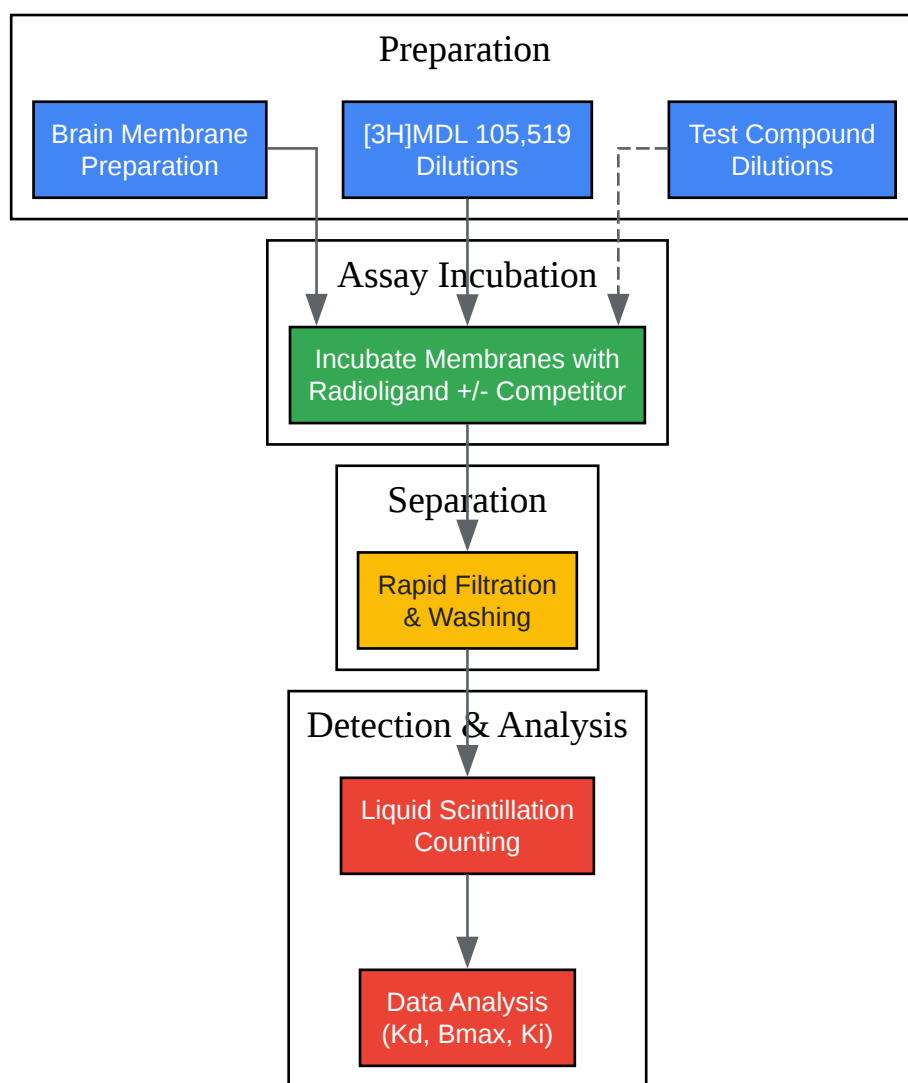
- Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
- Prepare a solution of [3H]MDL 105,519 in Assay Buffer at a fixed concentration, typically at or near its K_d value (e.g., 2-4 nM).
- In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
- For total binding wells, add 50 μ L of Assay Buffer.
- For non-specific binding wells, add 50 μ L of 10 μ M unlabeled MDL 105,519.
- For test compound wells, add 50 μ L of the corresponding serial dilution.
- To all wells, add 50 μ L of the fixed concentration of [3H]MDL 105,519.
- To all wells, add 100 μ L of the membrane preparation.
- Follow steps 5-8 from the saturation binding assay protocol.

Data Analysis

- Saturation Assay:

- Calculate specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding.
- Plot specific binding (Y-axis) against the concentration of [3H]MDL 105,519 (X-axis).
- Fit the data using a non-linear regression model for one-site binding (hyperbola) to determine the K_d and B_{max} values.
- Competition Assay:
 - Calculate the percentage of specific binding at each concentration of the test compound.
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$ where:
 - $[L]$ is the concentration of [3H]MDL 105,519 used in the assay.
 - K_d is the dissociation constant of [3H]MDL 105,519 determined from the saturation assay.

Experimental Workflow



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Workflow for [3H]MDL 105,519 Radioligand Binding Assay.

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